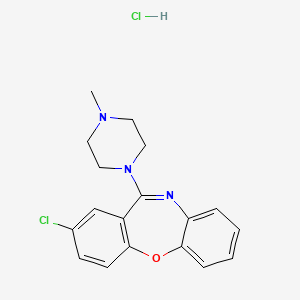

6-Hydroxydihydrodaidzein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

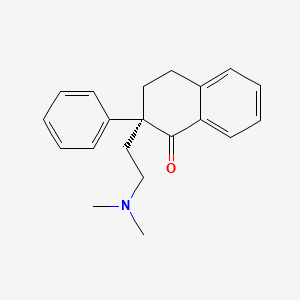

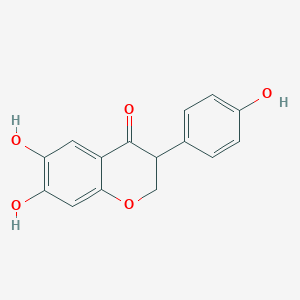

6-Hydroxydihydrodaidzein, also known as 4'67-trihydroxyisoflavanone, belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. 6-Hydroxydihydrodaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxydihydrodaidzein has been primarily detected in urine. Within the cell, 6-hydroxydihydrodaidzein is primarily located in the cytoplasm.

科学的研究の応用

Enhancing Adipocyte Differentiation and Glucose Uptake

6-Hydroxydihydrodaidzein (6-HD) has been found to enhance adipocyte differentiation and insulin-stimulated glucose uptake in 3T3-L1 cells. This process is facilitated through increased expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhanced binding protein alpha (C/EBPα), as well as the facilitation of glucose transporter type 4 (GLUT4) protein translocation to cell membranes. This suggests 6-HD's potential in managing diabetes (Li Chen, Qun-yi Li, Xiaojin Shi, Shi-Long Mao, Yong-Li Du, 2013).

Antioxidative Properties in Fermented Soybean Products

6-Hydroxydaidzein (6-OHD) has been identified as a potent antioxidative component in fermented soybean foods. Along with other o-dihydroxyisoflavones, 6-OHD contributes to the protection against oxidative deterioration during the processing of these products (H. Esaki, S. Kawakishi, Y. Morimitsu, T. Osawa, 1999).

Potential in Parkinson's Disease Models

6-Hydroxydopamine (6-OHDA) has been widely used in Parkinson's disease models. Studies have shown that pretreatment with nerve growth factor (NGF) can inhibit apoptosis and necrosis induced by 6-OHDA, suggesting a potential protective mechanism against Parkinsonian neurodegeneration (E. Kavanagh, John Loughlin, Kate Reed Herbert, P. Dockery, Afshin Samali, K. Doyle, A. Gorman, 2006).

Neuroprotective Effects Against Dopaminergic Cell Death

6-OHDA-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cδ. This insight is crucial in understanding the cellular mechanism of 6-OHDA-induced neurodegeneration, often utilized in experimental models for Parkinson disease (Katharine Hanrott, Louise Gudmunsen, M. O'Neill, S. Wonnacott, 2006).

Biochemical Applications in Microbial Systems

6-Hydroxynicotinate 3-monooxygenase, a membrane-bound enzyme from Pseudomonas fluorescens TN5, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. The enzyme is used in synthesizing 2,5-dihydroxypyridine, a precursor for the chemical synthesis of 5-aminolevulinic acid, which finds applications in plant growth hormones, herbicides, and cancer therapy (H. Nakano, M. Wieser, B. Hurh, T. Kawai, T. Yoshida, T. Yamane, T. Nagasawa, 1999).

Effects on GABA(A) Receptor Subtype Selectivity

6-Hydroxyflavone (6HF) has shown to partially potentiate GABA-induced currents in cortical neurons, displaying significant preference for alpha(2)- and alpha(3)-containing subtypes over alpha(1)- and alpha(5)-containing subtypes. This indicates potential as a drug candidate for the treatment of anxiety-like disorders (Lihuan Ren, Feng Wang, Zhiwen Xu, W. Chan, Cunyou Zhao, H. Xue, 2010).

Role in Biotransformation Processes

The compound has been used in the development of genetically modified microorganisms for the biotransformation of daidzein, a major soy isoflavone, through gene cloning of cytochrome P450 enzyme systems (Kwon‐Young Choi, Eunok Jung, Hyungdon Yun, Yung-Hun Yang, Byung-gee Kim, 2014).

特性

CAS番号 |

94105-87-0 |

|---|---|

製品名 |

6-Hydroxydihydrodaidzein |

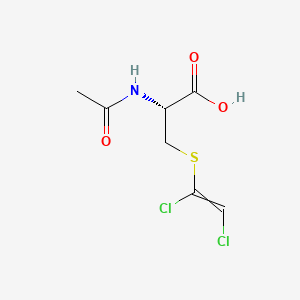

分子式 |

C15H12O5 |

分子量 |

272.25 g/mol |

IUPAC名 |

6,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-6,11,16-18H,7H2 |

InChIキー |

ZAIJTQZQMCNJHG-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |

正規SMILES |

C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |

同義語 |

6,7,4'-trihydroxyisoflavanone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。